



Role of Bromo-PEG2-alcohol in PROTAC development

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Compound of Interest		
Compound Name:	Bromo-PEG2-alcohol	
Cat. No.:	B1667886	Get Quote

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native quality control machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of a target protein.[2][3]

A PROTAC molecule consists of three essential components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).
- A chemical linker that connects the two ligands.[4]

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[5] Its length, composition, and flexibility profoundly influence the molecule's solubility, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase) required for protein degradation.[1][6] Among the vast array of available linker chemistries, short polyethylene glycol (PEG) units are frequently employed.



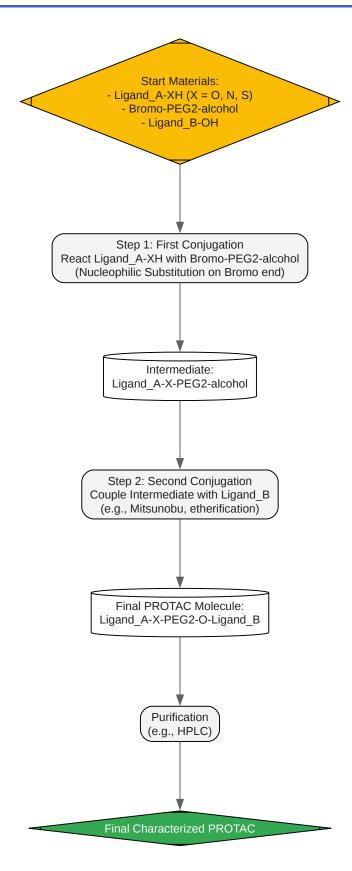
Bromo-PEG2-alcohol is a versatile bifunctional building block that serves as an accessible and effective starting point for constructing these crucial linkers.[7][8]

Chemical Properties and Synthetic Utility of Bromo-PEG2-alcohol

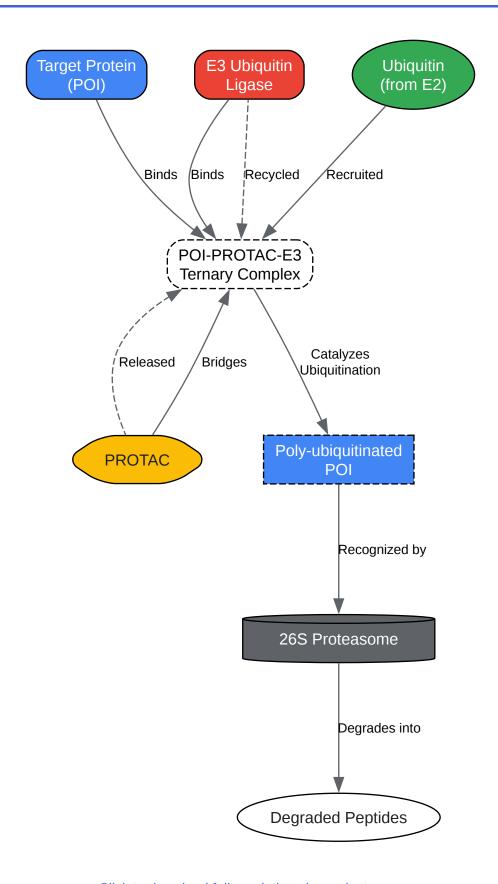
Bromo-PEG2-alcohol is a bifunctional molecule featuring a two-unit PEG chain terminated by a reactive bromide at one end and a hydroxyl group at the other.[9] This dual functionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

- Bromo Group (-Br): Functions as an excellent leaving group for nucleophilic substitution reactions. It is typically used to alkylate nucleophiles like phenols, thiols (cysteines), or amines (lysines) present on one of the PROTAC's ligands or a precursor.[9][10][11]
- PEG2 Spacer: The hydrophilic diethylene glycol chain enhances the aqueous solubility of the final PROTAC, a common challenge for these large molecules.[5][12] It also provides a flexible spacer of a defined length (approximately 7-8 Å) to orient the two ligands for optimal ternary complex formation.[13]
- Alcohol Group (-OH): The terminal hydroxyl group serves as a second synthetic handle. It can be activated (e.g., by conversion to a tosylate or mesylate) or directly used in reactions like etherification to attach the second ligand, completing the PROTAC structure.[14]









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